Welcome to the BenchChem Online Store!
molecular formula C14H21NO2 B8500315 Tert-butyl 2-(3-aminophenyl)-2-methylpropionate CAS No. 252209-97-5

Tert-butyl 2-(3-aminophenyl)-2-methylpropionate

Cat. No. B8500315
M. Wt: 235.32 g/mol
InChI Key: NSWHJECJCZEFAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06344452B1

Procedure details

To a solution of t-butyl 2-(3-nitrophenyl)-2-methyl-propionate (3.6 g) in ethanol (100 mL), 10% palladium carbon (400 mg) was added, followed by stirring at room temperature for 2 hours under a hydrogen atmosphere. The reaction mixture was filtered, and the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate: n-hexane=1:5), whereby tert-butyl 2-(3-aminophenyl)-2-methylpropionate (2.87 g) was obtained.
Name
t-butyl 2-(3-nitrophenyl)-2-methyl-propionate
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
palladium carbon
Quantity
400 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([C:10]([CH3:19])([CH3:18])[C:11]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12])[CH:7]=[CH:8][CH:9]=1)([O-])=O>C(O)C.[C].[Pd]>[NH2:1][C:4]1[CH:5]=[C:6]([C:10]([CH3:19])([CH3:18])[C:11]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12])[CH:7]=[CH:8][CH:9]=1 |f:2.3|

Inputs

Step One
Name
t-butyl 2-(3-nitrophenyl)-2-methyl-propionate
Quantity
3.6 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)C(C(=O)OC(C)(C)C)(C)C
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Name
palladium carbon
Quantity
400 mg
Type
catalyst
Smiles
[C].[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 2 hours under a hydrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (ethyl acetate: n-hexane=1:5)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC=1C=C(C=CC1)C(C(=O)OC(C)(C)C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.87 g
YIELD: CALCULATEDPERCENTYIELD 89.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.